molecular formula C14H20Cl2N4 B1406769 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride CAS No. 1992996-26-5

4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride

Cat. No.: B1406769
CAS No.: 1992996-26-5
M. Wt: 315.2 g/mol
InChI Key: ONKUBTQKFIQQNO-UHFFFAOYSA-N
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Description

4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride is a chemical compound that features a unique structure combining a piperidine ring, an imidazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with formaldehyde.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the imidazole intermediate.

    Formation of the Pyridine Ring: The pyridine ring is then attached through a similar nucleophilic substitution reaction, using a pyridine derivative.

    Final Assembly and Purification: The final compound is assembled by linking the imidazole-piperidine intermediate with the pyridine derivative, followed by purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Large-scale synthesis would also incorporate automated processes and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, acids, bases, and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Etonitazene: An analgesic with a similar imidazole structure.

    Omeprazole: An antiulcer drug featuring an imidazole ring.

Uniqueness

4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride is unique due to its combination of three distinct ring systems (piperidine, imidazole, and pyridine), which imparts specific chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in simpler imidazole derivatives.

Properties

IUPAC Name

4-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.2ClH/c1-5-15-6-2-12(1)11-18-10-9-17-14(18)13-3-7-16-8-4-13;;/h1-2,5-6,9-10,13,16H,3-4,7-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKUBTQKFIQQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN2CC3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride
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4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride
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4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride
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4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride
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4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride
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4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride

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